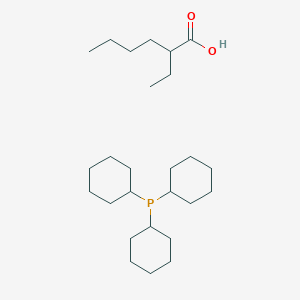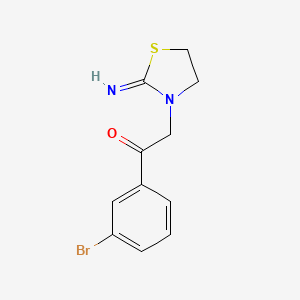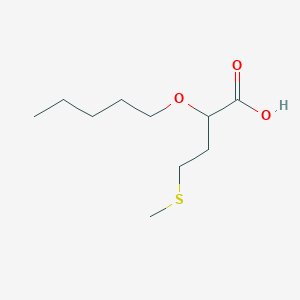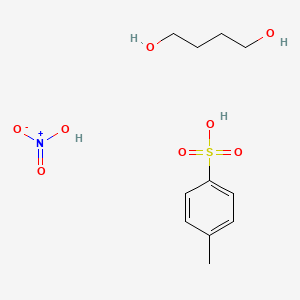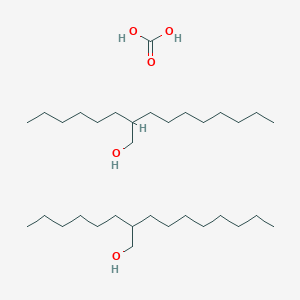![molecular formula C18H30O4 B15161425 6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) CAS No. 142947-22-6](/img/structure/B15161425.png)
6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is an organic compound with the molecular formula C18H30O4 It is characterized by the presence of two hexanol groups connected via a phenylenebis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenylenebis(oxy) linkage can interact with hydrophobic regions of proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- 6,6’-(1,3-Phenylenebis(oxy))bis(hexan-1-ol)
Uniqueness
6,6’-[1,2-Phenylenebis(oxy)]di(hexan-1-ol) is unique due to its specific phenylenebis(oxy) linkage at the 1,2-positions, which imparts distinct chemical and physical properties compared to its 1,4- and 1,3-analogues. This unique structure can lead to different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
142947-22-6 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
6-[2-(6-hydroxyhexoxy)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C18H30O4/c19-13-7-1-3-9-15-21-17-11-5-6-12-18(17)22-16-10-4-2-8-14-20/h5-6,11-12,19-20H,1-4,7-10,13-16H2 |
InChI-Schlüssel |
QIFRKIWJTZHWHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCCCCCO)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



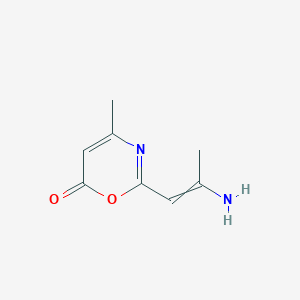
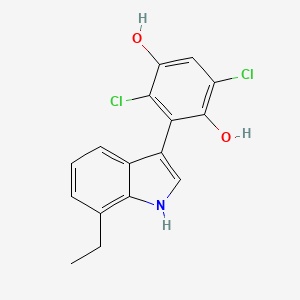
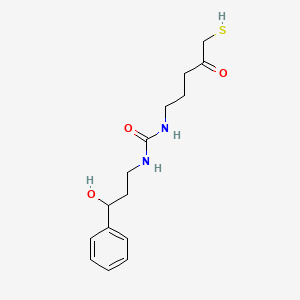
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
